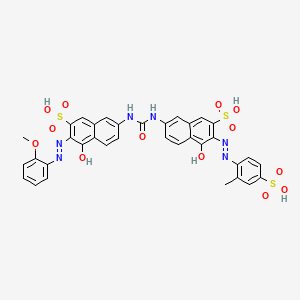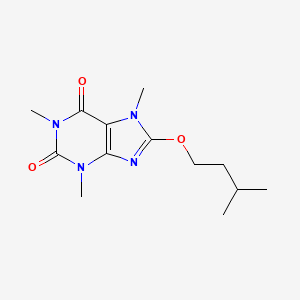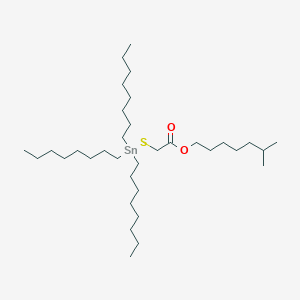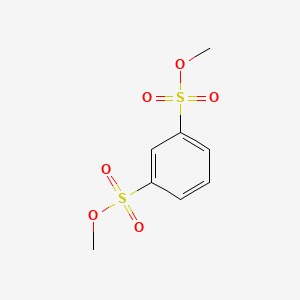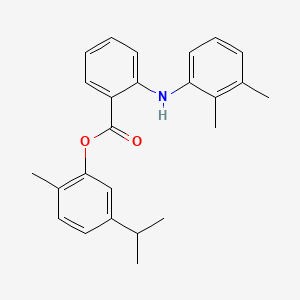
Anthranilic acid, N-2,3-xylyl-, carvacryl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anthranilic acid, N-2,3-xylyl-, carvacryl ester is a chemical compound that combines the structural elements of anthranilic acid, 2,3-xylyl, and carvacryl ester. Anthranilic acid is an aromatic acid with the formula C6H4(NH2)(CO2H) and is known for its sweetish taste . The compound is amphoteric, containing both acidic and basic functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of anthranilic acid, N-2,3-xylyl-, carvacryl ester typically involves the esterification of anthranilic acid with carvacrol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent extraction and purification steps are also crucial in the industrial production process to obtain a high-quality compound .
Análisis De Reacciones Químicas
Types of Reactions
Anthranilic acid, N-2,3-xylyl-, carvacryl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid derivatives, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Anthranilic acid, N-2,3-xylyl-, carvacryl ester has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and pharmaceuticals
Mecanismo De Acción
The mechanism of action of anthranilic acid, N-2,3-xylyl-, carvacryl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and pathways, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Mefenamic acid: An N-aryl anthranilic acid derivative with anti-inflammatory properties.
Flufenamic acid: Another N-aryl anthranilic acid derivative used as an anti-inflammatory agent.
Niflumic acid: Similar in structure and used for its anti-inflammatory effects.
Uniqueness
Anthranilic acid, N-2,3-xylyl-, carvacryl ester is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of the carvacryl ester group may enhance its lipophilicity and bioavailability compared to other anthranilic acid derivatives .
Propiedades
Número CAS |
30129-27-2 |
|---|---|
Fórmula molecular |
C25H27NO2 |
Peso molecular |
373.5 g/mol |
Nombre IUPAC |
(2-methyl-5-propan-2-ylphenyl) 2-(2,3-dimethylanilino)benzoate |
InChI |
InChI=1S/C25H27NO2/c1-16(2)20-14-13-18(4)24(15-20)28-25(27)21-10-6-7-11-23(21)26-22-12-8-9-17(3)19(22)5/h6-16,26H,1-5H3 |
Clave InChI |
IOCWIDDMOJZISX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)OC3=C(C=CC(=C3)C(C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Bicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B14692834.png)

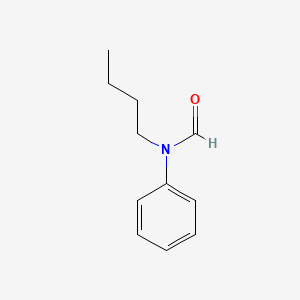

![3-[2-(3,6-Dihydropyridin-1(2H)-yl)ethyl]-1H-indole](/img/structure/B14692850.png)
![4-[(E)-(4-Propylphenyl)diazenyl]phenyl heptanoate](/img/structure/B14692867.png)
